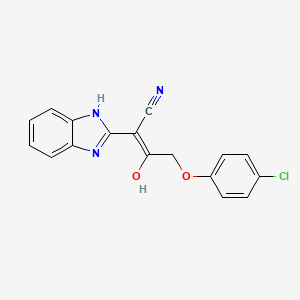![molecular formula C21H20BrN3O4 B11674338 Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate](/img/structure/B11674338.png)
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a benzoate ester, and a brominated dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the brominated position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the brominated dimethylaminophenyl group and the pyrazolidinone ring can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate can be compared with similar compounds such as:
Ethyl 4-bromobenzoate: A simpler ester with a brominated benzene ring.
Ethyl 4-aminobenzoate: An ester with an amino group on the benzene ring.
3-bromo-4-(dimethylamino)benzaldehyde: A brominated benzaldehyde with a dimethylamino group.
Eigenschaften
Molekularformel |
C21H20BrN3O4 |
|---|---|
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
ethyl 4-[(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H20BrN3O4/c1-4-29-21(28)14-6-8-15(9-7-14)25-20(27)16(19(26)23-25)11-13-5-10-18(24(2)3)17(22)12-13/h5-12H,4H2,1-3H3,(H,23,26)/b16-11- |
InChI-Schlüssel |
ATXNEARNPPRMRP-WJDWOHSUSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N(C)C)Br)/C(=O)N2 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)

![2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11674261.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide](/img/structure/B11674265.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674287.png)

![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674300.png)
![[4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenyl] acetate](/img/structure/B11674304.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11674318.png)
![(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11674332.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674334.png)
![N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11674345.png)
![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11674352.png)
![N-[(E)-(2-chlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11674364.png)
